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Compound of Interest

10-Hydroxymethyl-7-
Compound Name:
methylbenz(c)acridine

Cat. No.: B070269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 10-Hydroxymethyl-7-methylbenz(c)acridine. Due to the limited availability of published
experimental spectra for this specific compound, this document presents predicted data based
on the analysis of its chemical structure and spectroscopic characteristics of analogous
compounds. The information herein is intended to serve as a reference for researchers
involved in the synthesis, identification, and characterization of benz(c)acridine derivatives and
related polycyclic aromatic hydrocarbons (PAHS).

Chemical Structure and Properties
e |[UPAC Name: (7-methylbenz[c]acridin-10-yl)methanol

e Molecular Formula: C19H1sNO

e Molecular Weight: 273.33 g/mol

o CAS Number: 160543-08-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 10-Hydroxymethyl-7-
methylbenz(c)acridine. These predictions are derived from established principles of
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spectroscopy and data from structurally related compounds.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCl3)

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
~8.0-9.0 m 4H Aromatic protons
~75-7.9 m 4H Aromatic protons
~5.0 s 2H -CH20H
~2.5 S 3H -CHs
~1.6 br s 1H -OH

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (6, ppm)

Assignment

~ 150 - 160 C (quaternary, aromatic)
~120- 140 C (aromaitic)

~ 65 -CH20H

~22 -CHs

Table 3: Predicted Mass Spectrometry Data (Electron lonization)

mlz Interpretation

273 [M]* (Molecular ion)
256 [M - OHI*

242 [M - CH20H]*

226 [M - CH20H - CHs]*
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Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Vibration Type Functional Group
3400 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic

2920 - 2850 C-H stretch Methyl, Methylene
1620 - 1580 C=C stretch Aromatic ring

1450 - 1400 C=C stretch Aromatic ring

1050 - 1000 C-O stretch Primary alcohol

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

Amax (nm) Description

~ 250 T — TT* transition

Tt — Tt* transition (characteristic of acridine
~ 350 - 450
chromophore)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and sample
characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxymethyl-7-
methylbenz(c)acridine in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Utilize a 500 MHz NMR spectrometer.

e H NMR Acquisition:
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o Acquire the spectrum at room temperature.
o Use a spectral width of approximately 16 ppm.

o Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of approximately 250 ppm.
o Alarger number of scans will be necessary to obtain a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. Reference the spectra to
the TMS signal at 0.00 ppm for *H and 77.16 ppm for the residual CDCls signal for 13C.

3.2 Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe
or through a gas chromatograph (GC-MS).

« lonization: Employ electron ionization (El) at 70 eV.
e Mass Analysis: Scan a mass range of m/z 50-500.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure.

3.3 Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of
the solid sample directly onto the ATR crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent, such
as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1
and 1.0 at the wavelength of maximum absorption (Amax).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the spectrum over a wavelength range of 200-800 nm. Use the pure
solvent as a blank for baseline correction.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel compound such as 10-Hydroxymethyl-7-methylbenz(c)acridine.
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Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 10-
Hydroxymethyl-7-methylbenz(c)acridine]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b070269#spectroscopic-data-for-10-hydroxymethyl-7-
methylbenz-c-acridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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